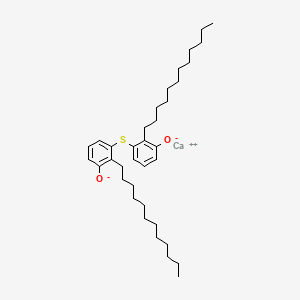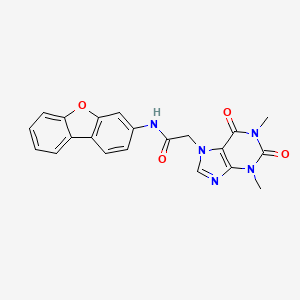
N-dibenzofuran-3-yl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-dibenzofuran-3-yl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide is a complex organic compound that combines a dibenzofuran moiety with a purine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-dibenzofuran-3-yl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide typically involves the following steps:
Formation of the Dibenzofuran Moiety: This can be achieved through a Friedel-Crafts reaction, where dibenzofuran is synthesized by cyclization of biphenyl ether in the presence of a Lewis acid catalyst.
Attachment of the Purine Derivative: The purine derivative, 1,3-dimethyl-2,6-dioxopurin-7-yl, is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable purine precursor with an acetamide derivative under basic conditions.
Coupling Reaction: The final step involves coupling the dibenzofuran moiety with the purine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dibenzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the purine ring, potentially leading to the formation of dihydropurine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives of dibenzofuran.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted acetamide derivatives.
科学的研究の応用
N-dibenzofuran-3-yl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure may impart interesting electronic or photophysical properties, making it useful in the development of organic semiconductors or light-emitting materials.
作用機序
The mechanism of action of N-dibenzofuran-3-yl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dibenzofuran moiety could facilitate binding to hydrophobic pockets, while the purine derivative might interact with nucleotide-binding sites.
類似化合物との比較
Similar Compounds
Dibenzofuran: A simpler analog that lacks the purine derivative.
Purine Derivatives: Compounds like caffeine or theobromine, which contain similar purine structures.
Uniqueness
N-dibenzofuran-3-yl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide is unique due to the combination of the dibenzofuran and purine moieties, which may confer distinct chemical and biological properties not found in simpler analogs.
特性
分子式 |
C21H17N5O4 |
|---|---|
分子量 |
403.4 g/mol |
IUPAC名 |
N-dibenzofuran-3-yl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C21H17N5O4/c1-24-19-18(20(28)25(2)21(24)29)26(11-22-19)10-17(27)23-12-7-8-14-13-5-3-4-6-15(13)30-16(14)9-12/h3-9,11H,10H2,1-2H3,(H,23,27) |
InChIキー |
DLWPSSKDHQXGNF-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


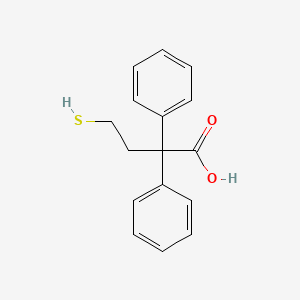


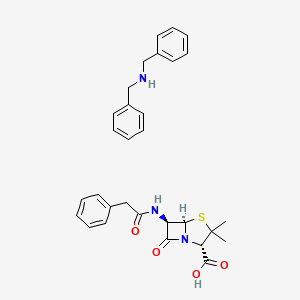

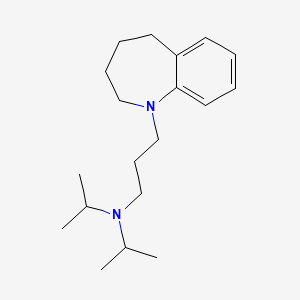

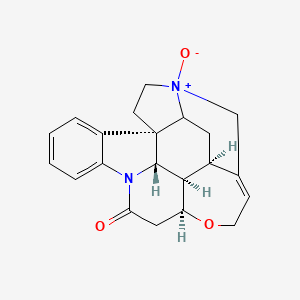
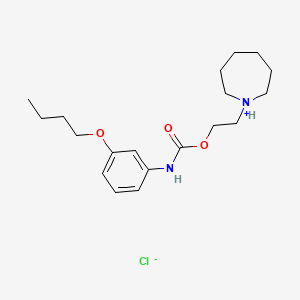
![5-[(1-Hydroxynaphthalene-2-carbonyl)-[[3-(octadecanoylamino)phenyl]methyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B13753269.png)
